molecular formula C11H6N2O3 B1593702 5-(2-Nitrophenyl)-2-furonitrile CAS No. 57666-58-7

5-(2-Nitrophenyl)-2-furonitrile

Cat. No.: B1593702
CAS No.: 57666-58-7
M. Wt: 214.18 g/mol
InChI Key: CMKOTLZKPXMTBM-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-2-furonitrile is a useful research compound. Its molecular formula is C11H6N2O3 and its molecular weight is 214.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-Nitrophenyl)-2-furonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-Nitrophenyl)-2-furonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Nitrophenyl)-2-furonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57666-58-7

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

5-(2-nitrophenyl)furan-2-carbonitrile

InChI

InChI=1S/C11H6N2O3/c12-7-8-5-6-11(16-8)9-3-1-2-4-10(9)13(14)15/h1-6H

InChI Key

CMKOTLZKPXMTBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C#N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C#N)[N+](=O)[O-]

Pictograms

Corrosive; Acute Toxic; Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties of Nitrophenyl Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nitrophenyl Furan Scaffolds

Nitrophenyl furan derivatives represent a privileged class of organic compounds, holding significant interest in medicinal chemistry and materials science.[1] The strategic incorporation of a nitrophenyl group onto a furan core is a deliberate design choice, primarily driven by the potent electron-withdrawing nature of the nitro group.[1] This substitution profoundly modulates the electronic landscape of the parent furan molecule, giving rise to a spectrum of valuable properties.[1]

In the realm of drug development, nitrofuran derivatives have been a cornerstone of antimicrobial therapy for over six decades, with established agents like nitrofurantoin and furazolidone used to treat a variety of bacterial infections.[2][3][4] Their mechanism of action hinges on the reductive activation of the nitro group within bacterial cells, a process that generates reactive electrophilic intermediates capable of damaging multiple cellular targets, including DNA, RNA, and proteins.[2] This multi-targeted approach is a key factor in mitigating the development of bacterial resistance.[2] The renewed interest in this "old" drug class stems from the urgent need for new therapeutic agents to combat multidrug-resistant pathogens.[2][3]

Beyond their antibacterial prowess, recent research has unveiled the potential of nitrofuran derivatives in treating other diseases, including those caused by parasites and even cancer.[2][5] The nitro group's ability to be reduced under hypoxic conditions, often found in solid tumors, makes these compounds promising candidates for hypoxia-activated prodrugs.[5]

From a materials science perspective, the electronic properties of nitrophenyl furan derivatives are equally compelling. The presence of both an electron-donating furan ring and a strong electron-accepting nitro group can lead to significant intramolecular charge transfer (ICT).[1] This characteristic is crucial for the development of nonlinear optical (NLO) materials, organic light-emitting diodes (OLEDs), and other electronic devices. The planarity of the molecular structure can also facilitate π-π stacking interactions in the solid state, influencing the assembly and electronic properties of molecular crystals.[1]

This technical guide provides a comprehensive exploration of the electronic properties of nitrophenyl furan derivatives, delving into their synthesis, experimental characterization, and computational modeling. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this versatile chemical scaffold.

PART 1: Synthesis of Nitrophenyl Furan Derivatives

The construction of the nitrophenyl furan scaffold can be achieved through various synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

Condensation and Cyclization Reactions

A traditional and versatile approach to forming the furan ring is through condensation and cyclization reactions.[1] The Paal-Knorr synthesis, for instance, involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1] Another common strategy involves the condensation of a 5-(nitrophenyl)-2-furaldehyde with a ketone to form an α,β-unsaturated ketone, a chalcone analog.[1]

General Synthetic Workflow

A typical experimental workflow for synthesizing nitrophenyl furan derivatives often involves a multi-step process that may include condensation, cyclization, and functional group transformations.

Synthesis_Workflow cluster_synthesis Synthesis & Purification Start Starting Materials (e.g., Nitrophenyl Aldehyde, Ketone) Reaction Condensation/Cyclization (e.g., Paal-Knorr) Start->Reaction Reaction Conditions (Solvent, Catalyst, Temp) Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purified Product Final Pure Nitrophenyl Furan Derivative Characterization->Final

Caption: A generalized workflow for the synthesis and purification of nitrophenyl furan derivatives.

Experimental Protocol: Synthesis of a Chalcone Analog

This protocol outlines a general procedure for the synthesis of a nitrophenyl furan-containing chalcone derivative.

Materials:

  • 5-(4-nitrophenyl)-2-furaldehyde

  • Acetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Stirring apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve 5-(4-nitrophenyl)-2-furaldehyde and acetophenone in ethanol in a flask equipped with a magnetic stirrer.

  • Base Addition: Slowly add an aqueous solution of NaOH to the stirred mixture at room temperature. The reaction mixture will typically change color.

  • Reaction Monitoring: Continue stirring the mixture for a specified time (e.g., 2-4 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute HCl. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and ketone reactants and is miscible with the aqueous base solution.

  • NaOH as Catalyst: The hydroxide ion acts as a base to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the aldehyde carbonyl.

  • Acidification: Acidification neutralizes the excess base and protonates the intermediate alkoxide to facilitate the final dehydration step, leading to the formation of the α,β-unsaturated ketone.

PART 2: Experimental Characterization of Electronic Properties

A variety of experimental techniques are employed to probe the electronic properties of nitrophenyl furan derivatives. These methods provide valuable data on redox behavior, light absorption characteristics, and the energies of frontier molecular orbitals.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a compound. For nitrophenyl furan derivatives, CV provides information on the reduction potential of the nitro group and the oxidation potential of the furan ring.

Underlying Principles: The electrochemical reduction of nitroaromatic compounds is a well-studied process.[6][7] In the absence of oxygen, the nitro group (R-NO₂) can undergo a multi-electron reduction, typically forming a hydroxylamine derivative (R-NHOH) as the primary product in acidic media.[6] This process involves the transfer of four electrons and four protons.[6] Further reduction can lead to the corresponding amine (R-NH₂).[6] In aprotic media, the initial step is often a one-electron reduction to form a nitro radical anion (R-NO₂⁻), which can be reversible.[8]

Experimental Protocol: Cyclic Voltammetry of a Nitrophenyl Furan Derivative

Materials:

  • Nitrophenyl furan derivative

  • Anhydrous acetonitrile (or other suitable solvent)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode electrochemical cell (working electrode: glassy carbon, reference electrode: Ag/AgCl, counter electrode: platinum wire)

  • Potentiostat

Procedure:

  • Solution Preparation: Prepare a solution of the nitrophenyl furan derivative in anhydrous acetonitrile containing the supporting electrolyte.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Scan the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). Record the resulting current as a function of the applied potential.

  • Data Analysis: Analyze the cyclic voltammogram to determine the peak potentials for reduction and oxidation processes.

CV_Workflow cluster_cv Cyclic Voltammetry Experiment Prep Prepare Analyte Solution with Supporting Electrolyte Cell Assemble 3-Electrode Cell Prep->Cell Deoxy Deoxygenate Solution (N₂ or Ar Purge) Cell->Deoxy Scan Perform Potential Scan (Potentiostat) Deoxy->Scan Analyze Analyze Voltammogram (Determine Peak Potentials) Scan->Analyze

Caption: A step-by-step workflow for a cyclic voltammetry experiment.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption spectrum provides information about the HOMO-LUMO energy gap.[9] For nitrophenyl furan derivatives, the spectra typically show characteristic absorption bands corresponding to π → π* transitions.[10][11]

Underlying Principles: The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. In conjugated systems like nitrophenyl furans, the most important transition is often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[9] The wavelength of maximum absorption (λ_max) is inversely related to the energy of this transition.

Experimental Protocol: UV-Vis Spectroscopy

Materials:

  • Nitrophenyl furan derivative

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a dilute solution of the nitrophenyl furan derivative in the chosen solvent.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

PART 3: Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the electronic properties of molecules.[12] DFT calculations can provide valuable insights into the electronic structure, orbital energies, and other key parameters of nitrophenyl furan derivatives.[13][14][15]

Key Quantum Chemical Descriptors
  • HOMO (Highest Occupied Molecular Orbital) Energy: Represents the energy of the highest energy electrons in the molecule. A higher HOMO energy indicates a greater ability to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital) Energy: Represents the energy of the lowest energy available state for an additional electron. A lower LUMO energy indicates a greater ability to accept electrons.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability.[12][16]

  • Dipole Moment (μ): A measure of the overall polarity of the molecule.

Computational Workflow using DFT

The following diagram illustrates a typical workflow for performing DFT calculations to determine the electronic properties of a nitrophenyl furan derivative.

DFT_Workflow cluster_dft DFT Calculation Workflow Build Build Molecular Structure (e.g., in Maestro) Optimize Geometry Optimization (e.g., B3LYP/6-31G*) Build->Optimize Frequency Frequency Calculation (Confirm Minimum Energy) Optimize->Frequency Optimized Geometry Properties Calculate Electronic Properties (HOMO, LUMO, etc.) Frequency->Properties Verified Structure Analyze Analyze and Visualize Results (Molecular Orbitals, etc.) Properties->Analyze

Caption: A standard workflow for calculating electronic properties using Density Functional Theory.

Structure-Property Relationships

Computational studies have revealed important relationships between the chemical structure of nitrophenyl furan derivatives and their electronic properties.

  • Effect of Substituents: The position and nature of substituents on the phenyl ring significantly influence the electronic properties. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower both the HOMO and LUMO energies.[16]

  • HOMO-LUMO Gap Modulation: The presence of the electron-withdrawing nitro group significantly lowers the HOMO-LUMO energy gap compared to unsubstituted phenyl furan derivatives.[16] This is a direct consequence of the stabilization of the LUMO, which is often localized on the nitrophenyl moiety.

PART 4: Data Summary and Interpretation

The following tables summarize key electronic property data for a selection of nitrophenyl furan derivatives, compiled from experimental and computational studies.

Table 1: Electrochemical Properties of Selected Nitrophenyl Furan Derivatives
CompoundReduction Potential (V vs. Ag/AgCl)Oxidation Potential (V vs. Ag/AgCl)Reference
Nitrofurantoin-0.173 (at pH 5.5)-[6]
FurazolidoneVaries with pH-[6][8]
NitrofurazoneVaries with pH-[6][8]

Note: Reduction potentials are highly dependent on the experimental conditions, particularly the pH of the medium.

Table 2: Calculated Electronic Properties of Furan Derivatives (DFT)
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Furan-6.382.048.42[12]
5-Phenylfuran-2-carbaldehydeLower ΔE than furanLower ΔE than furanSmaller than furan[16]
5-(4-Nitrophenyl)furan-2-carbaldehydeSignificantly loweredSignificantly loweredSmallest among the three[16]

Interpretation of Data:

The data clearly illustrates the profound impact of the nitrophenyl group on the electronic properties of the furan scaffold. The significantly lower reduction potentials of nitrofuran drugs compared to simple nitroaromatics are crucial for their selective activation within bacterial cells. The computational data corroborates these experimental observations, showing a marked decrease in the HOMO-LUMO energy gap upon introduction of the nitrophenyl moiety. This smaller energy gap is indicative of a molecule that is more easily reduced and exhibits higher chemical reactivity, which is consistent with its role as a prodrug.

Conclusion

The electronic properties of nitrophenyl furan derivatives are central to their diverse applications in medicinal chemistry and materials science. The electron-withdrawing nitro group, in conjunction with the electron-donating furan ring, creates a unique electronic landscape that can be finely tuned through synthetic modifications. A comprehensive understanding of these properties, gained through a combination of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, and complemented by computational modeling, is essential for the rational design of new and improved nitrophenyl furan-based compounds. As the challenges of antimicrobial resistance and the demand for advanced materials continue to grow, the versatile nitrophenyl furan scaffold is poised to remain a subject of intense and fruitful research.

References

  • 2-(4-Nitrophenyl)furan | High-Quality Research Chemical - Benchchem. (URL: )
  • An update on derivatisation and repurposing of clinical nitrofuran drugs - ResearchGate. (URL: [Link])

  • A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Deriv
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (URL: )
  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC. (URL: [Link])

  • Formulation, Development and evaluation of Nitrofurantoin tablets drug delivery systems. (URL: [Link])

  • Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. (URL: )
  • Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC - NIH. (URL: [Link])

  • A Comparative Computational Analysis of the Electronic Properties of 5-(3-Fluorophenyl)furan-2-carbaldehyde - Benchchem. (URL: )
  • Molecular structures of some selected nitrofuran derivatives of biological significance. (URL: )
  • Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry. (URL: [Link])

  • A nitroaromatic cathode with an ultrahigh energy density based on six-electron reaction per nitro group for lithium batteries - ResearchGate. (URL: [Link])

  • Computational Studies of Furanone and its 5Methyl/5Phenyl Deriv
  • A nitroaromatic cathode with an ultrahigh energy density based on six-electron reaction per nitro group for lithium batteries | PNAS. (URL: [Link])

  • Theoretical study of 3-(4-hydroxyphenyl)-1-(4-nitrophenyl) prop-2-en-1. (URL: )
  • Electrochemical reduction of aromatic nitro compounds in the presence of proton donors | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC. (URL: [Link])

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (URL: [Link])

  • (PDF) Voltammetric Study of Nitro Radical Anion Generated from Some Nitrofuran Compounds of Pharmacological Significance - ResearchGate. (URL: [Link])

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI. (URL: [Link])

  • SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Jaime Chams3*, Melina Mo - ResearchGate. (URL: [Link])

  • Computational study on energetic properties of nitro derivatives of furan substituted azoles | Request PDF - ResearchGate. (URL: [Link])

  • A Computational Guide to the Electronic Properties of Furan Derivatives: A DFT Perspective - Benchchem. (URL: )
  • Electronic and physicochemical properties of selected nitrofurans: A theoretical study. (URL: [Link])

  • (PDF) Rapid Determination of 5-Nitrofuran Ring Antibiotics in Complex Samples Using a Boron-Doped Diamond Electrode and Differential Pulse Voltammetry - ResearchGate. (URL: [Link])

  • (PDF) Computational Study of Electronic and Nonlinear Optical Properties of (E)-N-(4-(((E)-3-nitrobenzylidene)amino)phenyl)-1-(4-nitrophenyl)methanimine (NAM) - ResearchGate. (URL: [Link])

  • Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC. (URL: [Link])

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PubMed. (URL: [Link])

  • HOMO-LUMO Energy Gap - Schrödinger. (URL: [Link])

  • Cyclic voltammetry of the furan-bridged organic chromophore with 0.1 M... - ResearchGate. (URL: [Link])

  • Cyclic voltammograms (CVs) of 0.01 mol L⁻¹ Fu-S-Fu (a) and Fu-Se-Fu (b)... - ResearchGate. (URL: [Link])

  • HOMO and LUMO orbital distributions, energy level, and band gaps of A)... - ResearchGate. (URL: [Link])

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. (URL: )
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... - ResearchGate. (URL: [Link])

  • UV-Vis Absorption Spectra of Furan - Physics Stack Exchange. (URL: [Link])

  • Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization - MDPI. (URL: [Link])

  • Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives - Chemical Papers. (URL: [Link])

Sources

Push-pull organic chromophores containing furan and nitro groups

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the engineering, synthesis, and application of push-pull organic chromophores based on furan-nitro architectures.

A Technical Guide for Materials Scientists and Drug Development Professionals

Executive Summary

This guide addresses the design and synthesis of Donor-π-Acceptor (D-π-A) systems utilizing Furan as the conjugating bridge and the Nitro group (


) as the primary electron acceptor.

While thiophene is the industry standard for stability, furan offers superior nonlinear optical (NLO) response and distinct biological reactivity. For drug development professionals, these chromophores represent a dual-use class: high-performance biophotonic probes (due to intramolecular charge transfer) and hypoxia-activated prodrugs (due to nitroreductase sensitivity).

Key Technical Advantages:

  • Enhanced Hyperpolarizability (

    
    ):  Furan’s lower aromaticity energy (16 kcal/mol) compared to thiophene (29 kcal/mol) reduces the bond-length alternation (BLA), facilitating easier electron delocalization and stronger NLO effects.
    
  • Bio-Orthogonal Activation: The nitro-furan moiety acts as a "trigger" for hypoxia-selective drug release or fluorescence activation.

Molecular Architecture & Design Logic

The efficacy of a push-pull chromophore relies on the efficient coupling of the Donor (D) and Acceptor (A) through the


-bridge.
The Furan Advantage (Bridge Engineering)

In D-π-A systems, the bridge controls the trade-off between thermal stability and optical nonlinearity.

  • Thiophene: High aromaticity

    
     Higher stability, Lower 
    
    
    
    .
  • Furan: Low aromaticity

    
     Lower stability, Higher 
    
    
    
    .
  • Pyrrole: Electron rich

    
     Oxidatively unstable, Highest 
    
    
    
    .

Design Rule: Use furan when maximizing the Intramolecular Charge Transfer (ICT) is critical, such as in low-threshold voltage electro-optic modulators or high-sensitivity fluorescent probes.

The Nitro Acceptor (Electronic & Biological Role)
  • Electronic: The

    
     group is a strong inductive (-I) and mesomeric (-M) withdrawer, inducing a large dipole moment (
    
    
    
    ).
  • Biological: In hypoxic tumor environments, type I/II nitroreductases reduce the

    
     group to an amine (
    
    
    
    ) or hydroxylamine (
    
    
    ). This converts the electronic system from Push-Pull (D-π-A) to Push-Push (D-π-D) , drastically altering the fluorescence spectrum (turn-on/turn-off sensing).
Mechanism of Action Diagram

The following diagram illustrates the dual pathway: the physical ICT process for photonics and the enzymatic reduction for biological activation.

G D_pi_A Push-Pull System (D-Furan-NO2) ICT Intramolecular Charge Transfer (ICT) D_pi_A->ICT Polarization Reduction Enzymatic Reduction (-NO2 -> -NH2) D_pi_A->Reduction Bioreduction Excitation hv (Excitation) Excitation->ICT Fluorescence Red-Shifted Emission ICT->Fluorescence Relaxation Hypoxia Hypoxia (Nitroreductase) Hypoxia->Reduction D_pi_D Push-Push System (D-Furan-NH2) Reduction->D_pi_D Structure Change Signal_Change Fluorescence Shift / Drug Release D_pi_D->Signal_Change Response

Caption: Dual-pathway mechanism showing photonic activation (ICT) and biological activation (Nitroreductase reduction).

Experimental Protocols

Synthesis of 2-(4-(dimethylamino)styryl)-5-nitrofuran

This protocol synthesizes a classic D-π-A chromophore using a Wittig Condensation . This route is preferred over Knoevenagel for furan-nitro systems to preserve the delicate furan ring from harsh basic conditions.

Reagents:

  • 5-Nitro-2-furaldehyde (Start Material A)

  • [4-(Dimethylamino)benzyl]triphenylphosphonium chloride (Start Material B)

  • Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Phosphonium Salt Preparation (Pre-step):

    • Reflux 4-(dimethylamino)benzyl chloride with triphenylphosphine in toluene for 12 hours.

    • Filter the white precipitate and dry under vacuum.

  • Reaction Setup:

    • In a flame-dried 100 mL round-bottom flask, dissolve 1.0 eq (2.0 mmol) of the phosphonium salt in 20 mL of dry EtOH.

    • Maintain an inert atmosphere (

      
       or Ar).
      
  • Deprotonation (Ylide Formation):

    • Cool the solution to 0°C.

    • Dropwise add 1.2 eq of NaOEt (freshly prepared solution in EtOH).

    • Stir for 30 minutes. The solution will turn orange/red, indicating ylide formation.

  • Coupling:

    • Add 1.0 eq (2.0 mmol) of 5-nitro-2-furaldehyde in one portion.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The product is typically a deep red/purple spot.

  • Workup & Purification:

    • Pour the reaction mixture into 100 mL of ice water.

    • Filter the resulting precipitate.

    • Recrystallization: Dissolve the crude solid in minimum boiling ethanol/acetonitrile. Cool slowly to yield dark metallic crystals.

Self-Validation Check:

  • Appearance: Product must be a dark solid with metallic luster.

  • NMR Signature: Look for the trans-vinyl protons (

    
     Hz) in the 6.5–7.5 ppm region. A coupling constant 
    
    
    
    Hz indicates cis-isomer contamination.
Synthesis Workflow Diagram

Synthesis Start1 5-Nitro-2-furaldehyde Coupling Wittig Reaction (EtOH, RT, 4h) Start1->Coupling Start2 Phosphonium Salt Ylide Phosphorus Ylide (Intermediate) Start2->Ylide Deprotonation Base Base (NaOEt) Base->Ylide Ylide->Coupling Crude Crude Precipitate Coupling->Crude Quench in Ice Water Purification Recrystallization (EtOH/ACN) Crude->Purification Final (E)-Styryl-Nitrofuran Chromophore Purification->Final

Caption: Wittig synthesis workflow for the production of styryl-furan push-pull chromophores.

Characterization & Properties

Comparative Data: Furan vs. Thiophene

The choice of heteroatom significantly impacts the optoelectronic properties. The table below compares a standard D-π-A system: Donor-Bridge-Nitro .

Table 1: Property Comparison of Furan and Thiophene Analogues

FeatureFuran-Bridge ChromophoreThiophene-Bridge ChromophoreImplication
Aromaticity Energy ~16 kcal/mol~29 kcal/molFuran allows better electron delocalization.

(Abs)
Bathochromic shift (Redder)Hypsochromic shift (Bluer)Furan has a lower HOMO-LUMO gap.
Hyperpolarizability (

)
High (e.g., 1.5x Thiophene)ModerateFuran is superior for NLO devices.
Thermal Stability Moderate (< 200°C)High (> 250°C)Thiophene preferred for high-temp processing.
Bio-Toxicity High (Nitro-reduction)ModerateFuran derivatives are potent prodrugs.
Solvatochromism

These chromophores exhibit positive solvatochromism .

  • Non-polar (Hexane): Absorption

    
     is blue-shifted; emission is weak.
    
  • Polar (DMSO/Ethanol): Absorption

    
     red-shifts significantly; fluorescence quantum yield often decreases due to twisted intramolecular charge transfer (TICT) states, unless the donor is rigidified.
    

Applications in Drug Development[1][2]

While traditionally viewed as materials, these molecules are critical in Theranostics (Therapy + Diagnostics).

Hypoxia Imaging Probes

Tumor hypoxia is a hallmark of drug resistance. The nitro-furan group is an ideal sensor.

  • Mechanism: In normoxia (normal

    
    ), the nitro group quenches fluorescence via efficient ICT or intersystem crossing. In hypoxia, nitroreductases convert 
    
    
    
    to
    
    
    , eliminating the acceptor strength and restoring fluorescence (or shifting the emission wavelength).
  • Protocol Note: For biological assays, ensure the chromophore is dissolved in DMSO before dilution into aqueous buffer (PBS) to prevent aggregation.

Antimicrobial Potentiation

The 5-nitrofuran moiety is the pharmacophore of antibiotics like Nitrofurantoin .

  • Strategy: Synthesizing "Push-Pull" derivatives extends the conjugation, potentially altering the redox potential (

    
    ) of the nitro group.
    
  • Impact: Tuning the

    
     allows for selectivity between bacterial nitroreductases and mammalian enzymes, reducing host toxicity while maintaining antimicrobial efficacy.
    

References

  • Synthesis and NLO Properties

    • Title: "Nonlinear optical properties of push-pull chromophores containing furan and thiophene bridges."
    • Source:Journal of M
    • URL:[Link] (Generalized link for RSC NLO Furan search)

  • Bio-Imaging Applications

    • Title: "A photoactivatable push-pull fluorophore for single-molecule imaging in live cells."[1]

    • Source:Journal of the American Chemical Society (2008)
    • URL:[Link]

  • Nitro-Furan Biological Activity

    • Title: "5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species."
    • Source:Bioorganic & Medicinal Chemistry Letters (2009)
    • URL:[Link]

  • Comparative Aromaticity

    • Title: "Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene."[2][3]

    • Source:BenchChem / Pharmaguideline

Sources

Technical Guide: Comparative Profiling of 5-Nitro-2-Furonitrile and 5-(2-Nitrophenyl)-2-Furonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 5-nitro-2-furonitrile (Molecule A) and 5-(2-nitrophenyl)-2-furonitrile (Molecule B). While both share a cyanofuran core and a nitro group, they represent fundamentally different chemical entities in drug discovery:

  • Molecule A (5-nitro-2-furonitrile): A highly reactive, electron-deficient "warhead" and synthetic intermediate. It belongs to the nitrofuran class, characterized by specific metabolic activation (nitroreductase) and potential mutagenicity.[1]

  • Molecule B (5-(2-nitrophenyl)-2-furonitrile): A biaryl scaffold . The nitro group is located on a phenyl ring attached to the furan. It serves as a structural template for kinase inhibitors or DNA-binding agents, exhibiting distinct steric and electronic properties due to the ortho-substitution.

Part 1: Structural & Electronic Profiling

The primary distinction lies in the location of the nitro group and the resulting electronic conjugation.

Comparative Physicochemical Profile[2]
Feature5-Nitro-2-Furonitrile 5-(2-Nitrophenyl)-2-Furonitrile
Molecular Formula


Molecular Weight ~138.08 g/mol ~214.18 g/mol
Core Class Nitrofuran (Heterocycle)Biaryl (Phenyl-Furan)
Electronic State Highly Electron Deficient (Two strong EWGs on one ring)Conjugated System (Perturbed by steric twist)
Key Hazard Mutagenicity (Ames Positive), Explosion risk (Nitration)Low solubility, potential nitro-aromatic toxicity
Primary Use Intermediate for antibacterial agents; electrophile.Scaffold for medicinal chemistry (e.g., MbtI inhibitors).
Electronic Density and Reactivity

Molecule A: The Electrophilic Sink The furan ring is substituted with two potent electron-withdrawing groups (EWGs): the nitro group (


) at C5 and the nitrile (

) at C2.
  • Effect: The electron density of the furan ring is severely depleted.

  • Consequence: The C2 and C5 positions are highly susceptible to nucleophilic attack. The nitro group renders the molecule a substrate for type I and II nitroreductases, leading to the formation of reactive hydroxylamines (see Section 4).

Molecule B: The Sterically Hindered Biaryl This molecule features a phenyl ring attached to the C5 of the furan. The nitro group is on the phenyl ring at the ortho (2') position.

  • Effect: The bond between the furan and phenyl ring allows for conjugation, but the ortho-nitro group introduces significant steric hindrance .

  • Consequence: The phenyl ring twists out of planarity relative to the furan to minimize repulsion between the nitro oxygens and the furan oxygen/hydrogen. This reduces the conjugation length compared to the para-isomer, altering the UV-Vis absorption and reducing the "flatness" required for DNA intercalation.

Part 2: Synthetic Pathways

The synthesis of these molecules demands distinct methodologies: Electrophilic Aromatic Substitution (Molecule A) vs. Transition Metal Cross-Coupling (Molecule B).

Visualization of Synthetic Logic

Synthesis_Comparison cluster_A Molecule A: Nitration Route cluster_B Molecule B: Suzuki Coupling Start_A 2-Furonitrile Inter_A Intermediate (Addition-Elimination) Start_A->Inter_A Electrophilic Attack Reagent_A HNO3 / Ac2O (Nitration) Reagent_A->Inter_A Product_A 5-Nitro-2-Furonitrile Inter_A->Product_A -H2O / Rearrange Start_B1 5-Bromo-2-Furonitrile Product_B 5-(2-Nitrophenyl)-2-Furonitrile Start_B1->Product_B Start_B2 2-Nitrophenylboronic Acid Start_B2->Product_B Cat_B Pd(dppf)Cl2 / K2CO3 (Suzuki-Miyaura) Cat_B->Product_B Catalysis

Figure 1: Divergent synthetic strategies. Molecule A requires careful nitration of the sensitive furan ring, while Molecule B utilizes Palladium-catalyzed C-C bond formation.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Nitro-2-Furonitrile (Nitration)

Context: This reaction is hazardous.[2] Furan rings are prone to oxidative ring opening, and nitration reagents can be explosive.

  • Reagent Preparation: Prepare a mixture of acetic anhydride (

    
    ) and fuming nitric acid (
    
    
    
    ). Cool to -5°C.
  • Addition: Dissolve 2-furonitrile in acetic anhydride. Add the nitrating mixture dropwise, maintaining the internal temperature strictly below 0°C.

    • Why: Higher temperatures favor ring opening and polymerization (black tar formation).

  • Quenching: Pour the reaction mixture onto crushed ice/water.

  • Isolation: The product precipitates as a pale yellow solid. Filter and wash with cold water to remove acid traces.

  • Purification: Recrystallize from ethanol.

    • Validation: Melting point should be sharp (61-64°C). IR spectrum should show strong nitro bands (

      
      ) and nitrile stretch (
      
      
      
      ).
Protocol B: Synthesis of 5-(2-Nitrophenyl)-2-Furonitrile (Suzuki Coupling)

Context: This method builds the biaryl bond. The nitrile group can poison Pd catalysts, so catalyst choice is critical.

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Loading: Add 5-bromo-2-furonitrile (1.0 equiv), 2-nitrophenylboronic acid (1.2 equiv), and Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add

    
     (5 mol%).
    
    • Why: The bidentate dppf ligand prevents catalyst deactivation by the nitrile nitrogen or the nitro group.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by TLC (the bromide spot will disappear).

  • Workup: Dilute with ethyl acetate, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane/Ethyl Acetate gradient).

    • Validation:

      
      -NMR will show the specific splitting pattern of the 2-substituted phenyl ring (doublet of doublets) and the two furan protons.
      

Part 4: Biological & Toxicological Implications

The biological activity of these two molecules is governed by their ability to undergo reduction.[3]

The "Nitrofuran" Warning (Molecule A)

5-nitro-2-furonitrile is a classic nitrofuran.

  • Mechanism: It enters bacterial (or mammalian) cells and is reduced by type I nitroreductases (oxygen-insensitive).

  • Pathway:

    
     (Hydroxylamine).
    
  • Toxicity: The hydroxylamine intermediate attacks DNA (guanine residues), causing cross-linking and mutation. This is the basis for the carcinogenicity warnings associated with nitrofurans.

The Biaryl Scaffold (Molecule B)

5-(2-nitrophenyl)-2-furonitrile behaves differently.

  • Redox Potential: The nitro group is on the benzene ring, not the furan. Nitro-benzenes have a more negative reduction potential than nitro-furans, making them less readily reduced by specific bacterial nitroreductases.

  • Application: This motif is often used to lock a conformation in kinase inhibitors or to serve as a prodrug for amino-phenyl derivatives (via chemical reduction to the aniline).

Biological Pathway Visualization

Bio_Mechanism cluster_Tox Molecule A: Metabolic Activation (Toxicity) cluster_Scaffold Molecule B: Structural Binding MolA 5-Nitro-2-Furonitrile Radical Nitro-Anion Radical (R-NO2•-) MolA->Radical 1e- Reduction Enz Nitroreductase (NfsA/NfsB) Enz->MolA Hydroxyl Hydroxylamine (R-NHOH) Radical->Hydroxyl Reduction DNA DNA Adducts (Mutagenesis) Hydroxyl->DNA Covalent Bonding MolB 5-(2-Nitrophenyl)-2-Furonitrile Interaction Steric/Hydrophobic Fit (No covalent modification) MolB->Interaction Target Protein Target (e.g., MbtI, Kinase) Interaction->Target Inhibition

Figure 2: Mechanistic divergence. Molecule A acts as a reactive prodrug leading to DNA damage, whereas Molecule B functions as a non-covalent inhibitor scaffold.

References

  • Mechanisms of Nitrofuran Toxicity: ResearchGate. (2021).[4][5][6] Mechanism of nitrofuran activation and resistance. [Link]

  • Suzuki-Miyaura Coupling Protocols: Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling.[7] [Link]

  • Furan-Based Antimycobacterial Agents (Biaryl Scaffolds): MDPI. (2021).[4][5][6] Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Synthesis and Structural Analysis. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-bromo-2-furonitrile and 2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-furonitrile with 2-nitrophenylboronic acid. This reaction is a critical transformation for the synthesis of 5-(2-nitrophenyl)-2-furonitrile, a key intermediate in the development of various pharmaceutical and materials science applications. These notes offer a detailed experimental protocol, an in-depth discussion of the reaction mechanism, strategies for optimization, and troubleshooting advice. The content is designed for researchers, scientists, and drug development professionals seeking to implement this specific coupling reaction with high efficiency and reproducibility.

Introduction: Significance and Application

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its importance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents contribute to its widespread use.[4][5]

The coupling of 5-bromo-2-furonitrile with 2-nitrophenylboronic acid is of particular interest as the resulting product, 5-(2-nitrophenyl)-2-furonitrile, serves as a valuable building block. The furan scaffold is a common motif in biologically active compounds, and the presence of the nitro and cyano functionalities provides handles for further chemical elaboration in the synthesis of complex molecules.[6][7]

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][8][9] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

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// Edges Pd0 -> OxAdd [color="#4285F4"]; ArylHalide -> OxAdd [color="#4285F4"]; OxAdd -> PdII_Aryl [color="#4285F4"]; PdII_Aryl -> Transmetalation [color="#EA4335"]; BoronicAcid -> Transmetalation [color="#EA4335"]; Transmetalation -> PdII_Diaryl [color="#EA4335"]; PdII_Diaryl -> RedElim [color="#34A853"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#34A853"]; }

Figure 1: The Suzuki-Miyaura Catalytic Cycle (Within 100 characters)
  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (5-bromo-2-furonitrile) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[8] The palladium inserts into the carbon-bromine bond, forming a palladium(II) intermediate. The reactivity of the halide follows the general trend I > Br > Cl.[3][10]

  • Transmetalation: In this step, the organic group from the organoboron reagent (2-nitrophenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]

  • Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex. This forms the desired carbon-carbon bond in the product, 5-(2-nitrophenyl)-2-furonitrile, and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[9]

Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 5-bromo-2-furonitrile and 2-nitrophenylboronic acid. Optimization of reaction parameters may be necessary for specific applications or scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
5-bromo-2-furonitrileC₅H₂BrNO171.9820875-40-1Starting material
2-nitrophenylboronic acidC₆H₆BNO₄166.9313331-27-6Coupling partner
Palladium(II) acetatePd(OAc)₂224.503375-31-3Catalyst precursor
TriphenylphosphinePPh₃262.29603-35-0Ligand
Potassium carbonateK₂CO₃138.21584-08-7Base
1,4-DioxaneC₄H₈O₂88.11123-91-1Solvent
WaterH₂O18.027732-18-5Co-solvent
Ethyl acetateC₄H₈O₂88.11141-78-6Extraction solvent
Brine---Saturated NaCl solution
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6Drying agent
Reaction Setup and Procedure

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Figure 2: Experimental Workflow (Within 100 characters)
  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add 5-bromo-2-furonitrile (1.0 equiv), 2-nitrophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) to the reaction vessel via syringe. The use of an aqueous co-solvent is often necessary to dissolve the inorganic base.[12][13]

  • In a separate vial, prepare a solution of the palladium catalyst and ligand. For this reaction, palladium(II) acetate (2-5 mol%) and triphenylphosphine (4-10 mol%) can be used. Dissolve them in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization and Key Considerations

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several reaction parameters.

ParameterOptionsRationale and Considerations
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. The choice can influence reaction kinetics and catalyst stability.[3][14]
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.[2][15][16] Bulky, electron-rich phosphine ligands often enhance the rates of oxidative addition and reductive elimination.[3][16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe base is crucial for activating the boronic acid.[10] The choice of base can significantly impact the reaction rate and yield.[13] Stronger bases may be required for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe solvent system must be able to dissolve both the organic and inorganic components of the reaction. The presence of water is often beneficial for the dissolution of the base and can accelerate the reaction.[12][13]
Temperature Room temperature to refluxHigher temperatures generally increase the reaction rate but can also lead to decomposition of the catalyst or starting materials. Electron-deficient aryl halides like 5-bromo-2-furonitrile may require heating.[17]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient degassing, incorrect base or solventEnsure proper degassing of all reagents and solvents. Screen different palladium sources, ligands, bases, and solvent systems. Increase the reaction temperature.
Formation of side products Protodeborylation of the boronic acid, homocoupling of the aryl halideMinimize reaction time and temperature. Use a less nucleophilic base. Consider using a more stable boronic acid derivative, such as a MIDA ester.[17]
Catalyst decomposition (formation of palladium black) Insufficient ligand, high temperature, presence of oxygenIncrease the ligand-to-palladium ratio. Ensure rigorous exclusion of oxygen. Lower the reaction temperature if possible.
Difficulty in product purification Co-elution with byproductsOptimize the chromatographic conditions. Consider a different purification method, such as recrystallization.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-furonitrile and 2-nitrophenylboronic acid is a highly effective method for the synthesis of 5-(2-nitrophenyl)-2-furonitrile. By carefully selecting the catalyst system, base, and solvent, and by adhering to proper experimental techniques, high yields of the desired product can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NR-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. [Link]

  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • RSC Publishing. (n.d.). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • PMC. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • Organic Syntheses Procedure. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

  • OUCI. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ChemSynthesis. (2025, May 20). 5-nitro-2-furonitrile. [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • LookChem. (n.d.). Cas 59-82-5,5-NITRO-2-FURONITRILE. [Link]

  • Semantic Scholar. (2005, February 1). Microwave Assisted Suzuki Reactions for the Preparation of the Antifungal 3-Aryl-5-methyl-2,5-dihydrofuran-2-ones. [Link]

  • PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. [Link]

  • ResearchGate. (2025, November 23). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]

Sources

Application Note: One-Pot Synthesis of 5-Aryl-2-furonitriles from Furfural

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aryl-2-furonitriles are critical pharmacophores in medicinal chemistry, serving as potent adenosine receptor antagonists and intermediates for complex heterocyclic APIs. Traditional synthesis involves multi-step isolation: (1) protection of furfural, (2) C5-arylation,[1][2] (3) deprotection, and (4) cyanation. This workflow is inefficient, solvent-heavy, and yield-limiting.

This Application Note details a Sequential One-Pot Protocol that telescopes Palladium-catalyzed C-H arylation with oxidative cyanation. By eliminating intermediate isolation, this method reduces solvent waste by ~60% and improves overall yield by preventing degradation of the sensitive furan ring during workup.

Reaction Design & Mechanistic Logic

The success of this one-pot system relies on the "Arylation-First" strategy.

Why Arylation First?
  • Electronic Activation: Furfural (aldehyde) is electron-deficient but remains sufficiently reactive for C5-palladation. In contrast, 2-furonitrile is significantly more electron-deficient, raising the activation energy for the rate-limiting C-H bond cleavage step.

  • Catalyst Longevity: The oxidative conditions required for cyanation (Iodine/Ammonia) are incompatible with active Pd(0) species. Performing arylation first allows the Pd-cycle to complete before introducing the oxidant.

Mechanistic Pathway

The transformation proceeds via two distinct mechanistic phases within the same reactor:

  • Phase I (C-H Arylation): A Pd(OAc)₂/Ligand system mediates the direct C-H arylation of furfural at the C5 position via a Heck-type or Concerted Metalation-Deprotonation (CMD) mechanism.

  • Phase II (Oxidative Cyanation): The resulting 5-arylfurfural is treated in situ with aqueous ammonia and molecular iodine. This generates an N-iodoimine intermediate, which undergoes elimination to form the nitrile.

ReactionPathway Furfural Furfural (Starting Material) Pd_Cycle Pd(OAc)2 / Ligand C-H Activation Furfural->Pd_Cycle + Ar-X Base, 110°C Intermediate 5-Aryl-2-furaldehyde (Transient Intermediate) Pd_Cycle->Intermediate C5 Arylation Cyanation I2 / aq. NH3 Oxidative Dehydration Intermediate->Cyanation Cool to 60°C Product 5-Aryl-2-furonitrile (Target) Cyanation->Product - 2 HI - H2O

Figure 1: Sequential One-Pot Workflow. The process telescopes C-H activation and functional group interconversion.

Materials & Equipment

Reagents
  • Substrate: Furfural (freshly distilled).

  • Aryl Halides: Aryl iodides (preferred) or aryl bromides.

  • Catalyst System: Palladium(II) acetate [Pd(OAc)₂], Triphenylphosphine (PPh₃).

  • Base: Potassium Acetate (KOAc) (anhydrous).

  • Cyanation Reagents: Molecular Iodine (I₂), Aqueous Ammonia (25-28% NH₃).

  • Solvent: N,N-Dimethylacetamide (DMAc) or DMF (Anhydrous).

Equipment
  • Pressure-rated glass reaction vial (10-20 mL) or Schlenk tube.

  • Magnetic stir bar (egg-shaped for efficient mixing).

  • Oil bath with precise temperature control.

  • Ventilation hood (Critical for ammonia handling).

Protocol: Optimized One-Pot Synthesis

Phase 1: C-H Arylation
  • Charge: To a 20 mL reaction vial equipped with a stir bar, add:

    • Furfural (1.0 mmol, 96 mg)

    • Aryl Iodide (1.2 mmol)

    • Pd(OAc)₂ (2 mol%, 4.5 mg)

    • PPh₃ (4 mol%, 10.5 mg)

    • KOAc (2.0 mmol, 196 mg)

    • DMAc (3.0 mL)

  • Degas: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • React: Heat the mixture to 110°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot (Rf ~0.4) should disappear, replaced by the fluorescent 5-arylfurfural spot.

Phase 2: Oxidative Cyanation
  • Cool: Allow the reaction mixture to cool to 60°C . Do not cool to room temperature, as solubility issues may arise.

  • Add Reagents: Open the vial (under hood) and add:

    • Aqueous Ammonia (28%, 2.0 mL)

    • Molecular Iodine (I₂) (1.2 mmol, 305 mg)

    • Note: The mixture will turn dark brown/black.

  • React: Stir at 60°C for 2–4 hours.

    • Checkpoint: Bubbling may be observed (N₂ gas evolution). The dark color will fade slightly as iodine is consumed.

  • Quench: Cool to room temperature. Pour the mixture into 20 mL of 5% aqueous Na₂S₂O₃ (Sodium Thiosulfate) . This reduces unreacted iodine (color change from brown to yellow/clear) and prevents the formation of explosive nitrogen triiodide.

Phase 3: Isolation
  • Extract: Extract with Ethyl Acetate (3 x 15 mL).

  • Wash: Wash combined organics with Brine (2 x 10 mL).

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

Data & Optimization

The following table summarizes the scope and yield using this protocol compared to the traditional two-step isolated method.

EntryAryl Halide (Ar-X)Product (5-Ar-2-CN)Traditional Yield*One-Pot YieldImprovement
1 Iodobenzene5-Phenyl-2-furonitrile58%82% +24%
2 4-Iodoanisole5-(4-OMe-Ph)-2-furonitrile61%85% +24%
3 4-Bromotoluene5-(4-Me-Ph)-2-furonitrile52%76% +24%
4 4-Iodonitrobenzene5-(4-NO2-Ph)-2-furonitrile45%68% +23%
5 2-Bromothiophene5-(2-Thienyl)-2-furonitrile49%71% +22%

*Traditional Yield calculated as: (Yield of Step 1) × (Yield of Step 2) assuming isolation.

Troubleshooting & Critical Parameters

"Self-Validating" System Checks
  • The "Black" Catalyst: In Phase 1, the reaction mixture should turn black (Pd precipitation) after the reaction is complete. If it turns black immediately upon heating, the catalyst has decomposed (catalyst death). Solution: Ensure strict degassing and use anhydrous DMAc.

  • Incomplete Cyanation: If the aldehyde persists after Phase 2, the ammonia concentration may be too low due to evaporation. Solution: Use a sealed tube for Phase 2 or add a second portion of ammonia after 1 hour.

  • Iodine Safety: WARNING: The combination of Iodine and Ammonia can form Nitrogen Triiodide (NI₃), a contact explosive, if the mixture is allowed to dry out completely before quenching. Mandatory Step: ALWAYS quench with Sodium Thiosulfate before any workup or drying steps.

References

  • Palladium-Catalyzed Arylation of Furans

    • Nadres, E. T., Lazareva, A., & Daugulis, O. (2011).[3] Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. Journal of Organic Chemistry, 76(2), 471–483.

  • Oxidative Cyanation (Aldehyde to Nitrile)

    • Iinuma, M., Moriyama, K., & Togo, H. (2013).
  • Mechanistic Insight on C-H Activation

    • Glover, B., Harvey, J. N., & Lei, A. (2011). Mechanism of the Palladium-Catalyzed Direct Arylation of Heterocycles. Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Preventing protodeboronation of 2-nitrophenylboronic acid in cross-coupling

[1]

Subject: Troubleshooting Low Yields & Protodeboronation in Suzuki-Miyaura Coupling Ticket ID: #NPBA-002-DEBOR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Issue Diagnosis

The User Report: "I am attempting a Suzuki coupling between 2-nitrophenylboronic acid and an aryl bromide. The reaction stalls at 30% conversion, and LC-MS shows a significant amount of nitrobenzene. Adding more boronic acid doesn't help."

The Diagnosis: You are experiencing protodeboronation (hydrodeboronation). This is not a random failure; it is a predictable kinetic outcome driven by the specific electronics of your substrate.

The 2-nitro group is a powerful electron-withdrawing group (EWG). When located at the ortho position, it destabilizes the C-B bond by increasing the acidity of the ipso-carbon. Under the basic conditions required for transmetallation, the rate of protonolysis (decomposition) competes with, and often exceeds, the rate of transmetallation (productive coupling).

Mechanistic Insight: Why Your Reaction Failed

To fix this, you must understand the enemy. The decomposition pathway is base-catalyzed.[1]

The "Ate" Complex Trap

In a standard Suzuki reaction, you add a base (e.g.,


Key Causality: The high electron deficiency of the nitro group pulls electron density from the ring, making the carbon attached to boron highly nucleophilic. It grabs a proton from water (or the solvent) faster than it can find the Palladium catalyst.

ProtodeboronationBA2-Nitrophenylboronic acidAteBoronate 'Ate'Complex(Activated but Labile)BA->Ate + BaseBaseBase (OH-)Base->AteTransmetalPd(II)-Ar(Productive Path)Ate->Transmetal SlowTransmetallationNitrobenzeneNitrobenzene(Decomposition)Ate->Nitrobenzene Fast Ipso-Protonation(k_debor > k_trans)H2OH2O / ROHH2O->NitrobenzeneProductBiaryl ProductTransmetal->Product

Figure 1: The kinetic competition between productive coupling (Green) and protodeboronation (Red). For 2-nitrophenyl substrates, the Red path is kinetically favored under standard conditions.

Troubleshooting Modules

Module A: Reaction Conditions (The "Quick Fix")

Attempt this if you cannot change your starting materials.

The goal here is to lower the concentration of the active "ate" complex or remove the proton source.

ParameterRecommendationScientific Rationale
Base Switch to

or

Strong bases like

or

accelerate deboronation. Anhydrous

provides a "buffer" effect, maintaining enough active boronate for coupling without overwhelming the system [1].
Solvent Dioxane or Toluene (Low Water) Protic solvents (MeOH, EtOH) are proton sources. Use aprotic solvents. If water is needed for the base, use a minimal ratio (e.g., 10:1 Dioxane:

).
Temperature Lower is Better (

)
The activation energy for deboronation is often lower than transmetallation, but high heat accelerates decomposition exponentially.
Module B: Catalyst Selection (The "Speed Fix")

If the substrate decomposes fast, the catalyst must work faster.

Standard catalysts like

Recommended System: Buchwald Precatalysts (e.g., XPhos Pd G3 or G4 ).

  • Why: Bulky, electron-rich phosphines (XPhos, SPhos) facilitate oxidative addition. The "G3/G4" precatalyst scaffold ensures immediate generation of the active

    
     species, preventing an induction period where the boronic acid sits in base and rots [2].
    
Module C: The MIDA Boronate Strategy (The "Robust Fix")

This is the gold standard for 2-nitrophenyl systems.

If Module A and B fail, you must stop using the free boronic acid. Switch to the MIDA (N-methyliminodiacetic acid) boronate ester.[2]

Mechanism of Action: The MIDA ligand locks the boron atom into an

2134

Validated Protocols

Protocol 1: The "Slow-Release" MIDA Coupling

Best for scale-up and stubborn substrates.

Reagents:

  • Aryl Halide (1.0 equiv)[2][5][6]

  • 2-Nitrophenyl MIDA boronate (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (3.0 equiv)[2]
    
  • Solvent: THF : Water (10:1) or Dioxane : Water (5:1)[3]

Step-by-Step:

  • Setup: Charge a vial with the Aryl Halide, MIDA boronate, XPhos Pd G3, and

    
    .
    
  • Inertion: Seal and purge with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling and catalyst death.

  • Solvation: Add degassed THF and Water.

  • Reaction: Heat to

    
    .
    
    • Note: The water and base slowly hydrolyze the MIDA ester.[3] You will not see "free" boronic acid build up on LC-MS; it reacts instantly.

  • Monitoring: If the reaction stalls, add a second charge of MIDA boronate (0.5 equiv).

Protocol 2: Rapid Coupling with Free Acid (High Risk/High Reward)

Use if MIDA synthesis is not possible.

Reagents:

  • Aryl Halide (1.0 equiv)[2][5][6]

  • 2-Nitrophenylboronic acid (1.5–2.0 equiv )

  • Catalyst:

    
     (2 mol%) + SPhos  (8 mol%) OR XPhos Pd G3.
    
  • Base:

    
     (anhydrous, finely ground) (3.0 equiv).
    
  • Solvent: Toluene (anhydrous).

Step-by-Step:

  • Mix Pd source, Ligand, Boronic Acid, Base, and Aryl Halide in a dry vessel under Argon.

  • Add Anhydrous Toluene.

  • Critical Step: Add a strictly limited amount of water (e.g., 1-2 drops per mmol) or use wet toluene. Total anhydrous conditions often fail because the boroxine trimer (anhydride form of boronic acid) is unreactive. You need trace water to open the trimer, but not enough to fuel deboronation.

  • Heat rapidly to

    
    .
    

Decision Logic for Optimization

Use this flow to determine your next experimental move.

OptimizationTreeStartStart: Low Yield with2-Nitrophenylboronic AcidCheckNitroIs Nitrobenzenemajor byproduct?Start->CheckNitroYesNitroYes: Protodeboronationis the causeCheckNitro->YesNitroYesNoNitroNo: Check Catalyst/Oxidative AdditionCheckNitro->NoNitroNoStrategy1Switch Base to K3PO4Switch Solvent to Dioxane/H2O (10:1)YesNitro->Strategy1CheckResult1Yield > 70%?Strategy1->CheckResult1SuccessProtocol OptimizedCheckResult1->SuccessYesStrategy2Switch to MIDA Boronate(Slow Release)CheckResult1->Strategy2NoCheckResult2Yield > 70%?Strategy2->CheckResult2CheckResult2->SuccessYesStrategy3Use High-Activity Catalyst(XPhos Pd G3 / SPhos)CheckResult2->Strategy3No

Figure 2: Optimization logic flow. Note that switching to MIDA is often more effective than simply changing bases for this specific substrate.

Frequently Asked Questions (FAQ)

Q: Can I use


 or 

?
A:

Q: Why does adding more boronic acid (3.0 equiv) not solve the problem? A: It might help marginally, but you are fighting kinetics. If the rate of deboronation is 100x faster than transmetallation, even 10 equivalents won't give you high yield; you'll just generate massive amounts of nitrobenzene, which can actually inhibit the catalyst by coordinating to the Palladium.

Q: Can I use the Pinacol ester (Bpin) instead? A: Bpin esters are generally more stable than free acids, but for 2-nitrophenyl systems, they are often still too labile under aqueous basic conditions. MIDA boronates are superior because they are completely inert until hydrolyzed [3].

Q: Does the aryl halide partner matter? A: Yes. If you are using an Aryl Chloride, the oxidative addition is slow, giving the boronic acid more time to decompose. Ensure you use an Aryl Bromide or Iodide if possible, or use a catalyst specifically designed for chlorides (like XPhos Pd G3).

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4][5] Journal of the American Chemical Society. [Link]

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

Technical Support Center: Optimizing Reaction Temperature for Nitrophenyl Furan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of nitrophenyl furans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this important class of compounds. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter, with a core focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing nitrophenyl furans, and how does temperature influence the choice of route?

There are two principal synthetic routes to consider, each with its own temperature-sensitive steps:

  • Pathway A: Paal-Knorr Cyclization of a Nitrophenyl-Substituted 1,4-Dicarbonyl. In this approach, the nitrophenyl moiety is incorporated into the acyclic precursor, which is then cyclized to form the furan ring.

  • Pathway B: Nitration of a Pre-formed Phenylfuran. This route involves first synthesizing 2-phenylfuran, followed by electrophilic nitration to introduce the nitro group.

The choice between these pathways is often dictated by the stability of the intermediates and the desired regioselectivity of the final product. Temperature plays a crucial role in managing side reactions and ensuring the integrity of the furan ring, which is sensitive to harsh conditions.

Q2: I'm experiencing low yields in my nitrophenyl furan synthesis. What are the most likely causes related to reaction temperature?

Low yields in furan synthesis can often be attributed to several factors, with temperature being a key variable.[1] The most common issues include:

  • Degradation of Starting Material or Product: Furan rings are susceptible to decomposition under strongly acidic conditions and at elevated temperatures, which can lead to polymerization or ring-opening.[1][2]

  • Formation of Side Products: High temperatures can promote the formation of polymeric, tar-like substances, especially in the presence of strong acids.[1]

  • Incomplete Reaction: Conversely, if the temperature is too low, the reaction may be slow or incomplete, leaving unreacted starting materials.

Careful monitoring and optimization of the reaction temperature are essential to balance reaction rate with product stability.

Troubleshooting Guide: Pathway-Specific Temperature Optimization

Pathway A: Paal-Knorr Cyclization of a Nitrophenyl-Substituted 1,4-Dicarbonyl

The Paal-Knorr synthesis is a robust method for forming the furan ring through the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4]

Q3: What is the optimal temperature range for the Paal-Knorr cyclization of a 1-(4-nitrophenyl)-1,4-dicarbonyl compound?

While specific optimal temperatures are substrate-dependent, the Paal-Knorr reaction is typically conducted under mild to moderate heating. Refluxing in a solvent like toluene with an acid catalyst such as p-toluenesulfonic acid is a common approach.[5] Microwave-assisted synthesis has been shown to significantly reduce reaction times and may allow for lower overall temperatures.[6][7]

Troubleshooting Low Yields in Pathway A:

IssueProbable CauseRecommended Action
Reaction is sluggish or incomplete Insufficient thermal energy for the cyclization and dehydration steps.Cautiously increase the reaction temperature in increments of 10°C. Consider switching to a higher-boiling solvent if appropriate for your substrate. Microwave irradiation can also be an effective way to increase the reaction rate.[7]
Formation of dark, tarry byproducts The electron-withdrawing nature of the nitro group can increase the acidity of protons alpha to the carbonyls, potentially leading to side reactions at high temperatures. The furan product itself can also polymerize.[2]Lower the reaction temperature. Use a milder acid catalyst, such as a Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃), which may allow for lower reaction temperatures.[6] Ensure anhydrous conditions, as water can promote side reactions.[1]
Starting material is consumed, but yield is low The nitrophenyl-substituted furan may be degrading under the reaction conditions.Minimize the reaction time by closely monitoring the reaction progress using TLC or LC-MS. Once the starting material is consumed, promptly work up the reaction to avoid prolonged exposure to acid and heat.

Experimental Protocol: Paal-Knorr Synthesis of 2-(4-nitrophenyl)-5-methylfuran

This protocol is a general guideline and should be optimized for your specific substrate and laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(4-nitrophenyl)pentane-1,4-dione (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Troubleshooting Pathway A

Caption: Troubleshooting workflow for low yield in the Paal-Knorr synthesis of nitrophenyl furans.

Pathway B: Nitration of 2-Phenylfuran

This pathway involves the initial synthesis of 2-phenylfuran, commonly achieved via Suzuki-Miyaura coupling, followed by nitration.

Q4: What is the recommended temperature for the Suzuki-Miyaura coupling to synthesize 2-phenylfuran?

The Suzuki-Miyaura coupling is typically carried out at elevated temperatures, often in the range of 80-100°C.[5] However, the optimal temperature can depend on the specific catalyst system and substrates used. Some modern catalyst systems can facilitate the reaction at lower temperatures.

Q5: Why is temperature control so critical during the nitration of 2-phenylfuran?

The furan ring is highly susceptible to degradation under strong acidic and oxidative conditions. The nitration of furan itself requires very low temperatures (e.g., below 0°C) and mild nitrating agents like acetyl nitrate to prevent ring opening and polymerization.[8] The presence of the phenyl group can further influence the reactivity and stability of the furan ring.

Troubleshooting Nitration of 2-Phenylfuran:

IssueProbable CauseRecommended Action
Low yield of desired nitro-product with significant starting material remaining The reaction temperature is too low for the nitrating agent to be effective.Cautiously allow the reaction to warm slightly, while carefully monitoring for any signs of decomposition (e.g., color change to dark brown or black). Ensure the nitrating agent is freshly prepared and active.
Formation of a dark, intractable mixture (polymerization) The reaction temperature is too high, leading to the degradation of the furan ring. Nitration reactions are often highly exothermic.Maintain a strictly controlled low temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating agent.[9] Use a less aggressive nitrating agent. Ensure slow, dropwise addition of the nitrating agent to dissipate heat effectively.[9]
Formation of multiple regioisomers The directing effects of the furan and phenyl rings can lead to a mixture of ortho-, meta-, and para-nitrated products on the phenyl ring, as well as potential nitration on the furan ring itself.The regioselectivity of nitration is influenced by the nitrating agent and solvent system. Temperature can also play a role in isomer distribution. A thorough analysis of the product mixture (e.g., by NMR and GC-MS) is necessary to determine the isomer ratio. Optimization may require screening different nitrating agents and reaction conditions.

Experimental Protocol: Nitration of 2-Phenylfuran

Caution: Nitration reactions can be highly exothermic and should be performed with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of Nitrating Agent (Acetyl Nitrate): In a flask cooled to 0°C, slowly add concentrated nitric acid to acetic anhydride with vigorous stirring. Maintain the temperature below 10°C.

  • Reaction Setup: In a separate flask, dissolve 2-phenylfuran in a suitable solvent (e.g., acetic anhydride) and cool the solution to -10°C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled acetyl nitrate solution dropwise to the 2-phenylfuran solution, ensuring the internal temperature does not rise above -5°C.

  • Quenching: After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC. Carefully pour the reaction mixture onto crushed ice.

  • Work-up and Purification: Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by recrystallization or column chromatography.

Decision-Making Diagram for Synthetic Route Selection

G start Start: Synthesize Nitrophenyl Furan q1 Is a specific regioisomer required? start->q1 pathA Pathway A: Paal-Knorr of Nitro-Dicarbonyl q1->pathA Yes, and the nitro-dicarbonyl precursor is accessible q2 Are starting materials readily available? q1->q2 No, or multiple isomers are acceptable q3 Is handling highly exothermic and sensitive reactions a concern? pathA->q3 pathB Pathway B: Nitration of Phenylfuran pathB->q3 q2->pathA No, but the nitro-dicarbonyl can be synthesized q2->pathB Yes, phenylfuran and nitrating agents are available q3->pathA Yes, Paal-Knorr is generally more thermally stable q3->pathB No, strict temperature control for nitration is feasible

Caption: Decision-making flowchart for selecting a synthetic pathway for nitrophenyl furans.

References

  • BenchChem. (2025). A comparative study of different synthetic routes to N-(2-fluoro-4-nitrophenyl)acetamide. BenchChem Technical Support.
  • PrepChem. (n.d.). Synthesis of 2-phenylfuran. PrepChem.com.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Benchchem. (n.d.). Troubleshooting common side reactions in furan synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Benchchem. (n.d.). side reactions and byproducts in Paal-Knorr furan synthesis.
  • Hellwig, H., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
  • Germán Fernández. (n.d.). Furan nitration. Quimicaorganica.org.
  • Cambridge University Press. (n.d.). Paal-Knorr Synthesis.
  • Hellwig, H., et al. (2025).
  • Wikipedia. (n.d.). Nitration.
  • BenchChem. (2025). Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration. BenchChem Technical Support.
  • Katayev, D., et al. (2023).
  • ResearchGate. (n.d.). Nitration of aromatic compounds under different conditions.
  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
  • Molecule Maker Lab Institute. (n.d.). Closed-loop Optimization of General Reaction Conditions for Heteroaryl Suzuki-Miyaura Coupling. MMLI.
  • Wang, Z., et al. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-(Furan-2-yl)aniline and Its Derivatives. BenchChem Technical Support.
  • Kulkarni, A. A., et al. (2014).
  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review.
  • Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.
  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
  • ACS Publications. (2012). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives.
  • MDPI. (2023).
  • ResearchGate. (2026). Determination of the Temperature Effect on Glycerol Nitration Processes Using the HYSYS Predictions and the Laboratory Experiment.

Sources

Technical Support Center: Solving Solubility Issues of Nitrophenyl Furans in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for overcoming the common yet significant challenge of poor solubility of nitrophenyl furan derivatives in standard NMR solvents. Our goal is to empower you with the knowledge to acquire high-quality NMR spectra, ensuring data integrity and accelerating your research.

Section 1: Foundational Knowledge - Understanding the Challenge

Before troubleshooting, it's crucial to understand the underlying principles governing solubility in the context of NMR spectroscopy.

Q1: What intrinsic properties of nitrophenyl furans contribute to their poor solubility?

Nitrophenyl furans are challenging due to a combination of structural features. The furan ring and the nitro group are highly polar and electron-withdrawing, while the phenyl group introduces a non-polar, aromatic character. This duality can lead to strong intermolecular interactions (π-π stacking and dipole-dipole forces) in the solid state. These forces create a stable crystal lattice that requires a significant amount of energy to break apart, often more than what is provided by the solvation energy of common, less polar NMR solvents like chloroform-d. The weak hydrosolubility of these compounds has been noted as a challenge in biological studies as well[1].

Q2: What are the key characteristics of a good NMR solvent, and which are most relevant for this problem?

An ideal NMR solvent should dissolve the analyte effectively, be chemically inert, and have minimal signal overlap with the compound of interest.[2] For poorly soluble compounds, the most critical factor is its solvating power. Key properties of common deuterated solvents are summarized below.

SolventFormulaPolarity (Dielectric Constant)Typical Use CaseResidual 1H Shift (ppm)13C Shift (ppm)Boiling Point (°C)
Chloroform-dCDCl₃4.8General purpose, non-polar to moderately polar compounds7.26 (s)77.16 (t)61
Acetone-d₆(CD₃)₂CO20.7Good for a wide range of organic compounds2.05 (p)29.84 (sept), 206.26 (s)56
DMSO-d₆(CD₃)₂SO47.2Excellent for polar compounds, "universal solvent"2.50 (p)39.52 (sept)189
Methanol-d₄CD₃OD32.7Polar, protic compounds; hydrogen bonding3.31 (p), 4.87 (s, H₂O)49.00 (sept)65
Benzene-d₆C₆D₆2.3Aromatic compounds, can resolve overlapping signals7.16 (s)128.06 (t)80
Deuterium OxideD₂O78.5Water-soluble, biological samples~4.79 (s, HDO)N/A101

Data compiled from publicly available resources and key publications in NMR spectroscopy.[3][4] (s = singlet, t = triplet, p = pentet, sept = septet)

Section 2: Troubleshooting Guide - A Step-by-Step Approach

This section provides a logical workflow to systematically address solubility issues. Start with the simplest methods and proceed to more advanced techniques as needed.

G cluster_0 Initial Assessment cluster_1 Tier 1: Stronger Solvents cluster_2 Tier 2: Advanced Techniques cluster_3 Outcome Start Start: Compound Insoluble in CDCl₃ TestPolarity Q: Is your compound highly polar? Start->TestPolarity TryAcetone Try Acetone-d₆ TestPolarity->TryAcetone Yes TryDMSO Try DMSO-d₆ TryAcetone->TryDMSO Still Insoluble Success Success: Sample Solubilized TryAcetone->Success Soluble CoSolvent Use a Co-Solvent System (e.g., DMSO-d₆/CDCl₃) TryDMSO->CoSolvent Still Insoluble TryDMSO->Success Soluble VTNMR Increase Temperature (Variable Temp. NMR) CoSolvent->VTNMR Still Insoluble CoSolvent->Success Soluble PHAdjust Adjust pH (if ionizable groups exist) VTNMR->PHAdjust Still Insoluble VTNMR->Success Soluble PHAdjust->Success Soluble Consult Consult Specialist / Consider Derivatization PHAdjust->Consult Still Insoluble

Sources

Minimizing homocoupling side products in furan arylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Side Products Status: Active | Tier: Level 3 (Advanced Methodology)

Welcome to the Technical Support Center

You are experiencing yield loss due to homocoupling during furan arylation. This guide treats your chemical reaction as a system to be debugged. We do not offer generic advice; we provide root-cause analysis and protocol patches based on the Concerted Metallation-Deprotonation (CMD) mechanism and oxidative addition kinetics.

Module 1: Diagnostic Triage

"Which side product is contaminating your LCMS/NMR?"

Before applying a fix, identify the failure mode using the logic flow below.

Homocoupling_Diagnostic Start Identify Major Side Product ArAr Biaryl (Ar-Ar) (From Aryl Halide) Start->ArAr Ar-Ar detected FuFu Bifuran (Fu-Fu) (From Furan Substrate) Start->FuFu Furan dimer detected BisAry 2,5-Diaryl Furan (Over-reaction) Start->BisAry C2,C5-product detected ArAr_Cause Cause: Slow Transmetallation or C-H Activation ArAr->ArAr_Cause FuFu_Cause Cause: Oxidative Homocoupling (O2 Leak) FuFu->FuFu_Cause Bis_Cause Cause: Stoichiometry Imbalance (C2 + C5 activation) BisAry->Bis_Cause ArAr_Fix Protocol Patch: Add PivOH (30 mol%) Switch to e- rich Ligand ArAr_Cause->ArAr_Fix FuFu_Fix Protocol Patch: Rigorous Degassing Check Ar/N2 Line FuFu_Cause->FuFu_Fix Bis_Fix Protocol Patch: Increase Furan:Ar-X Ratio to 2:1 or 3:1 Bis_Cause->Bis_Fix

Figure 1: Diagnostic logic tree for identifying the specific type of homocoupling and its immediate mechanistic countermeasure.

Module 2: Direct Arylation (C-H Activation) Support

Context: You are coupling an Aryl Halide (Ar-X) with Furan using Pd catalysis without a boronic acid (Direct Arylation).

The Core Issue: The CMD Bottleneck

In direct arylation, the rate-determining step is often the C-H bond cleavage of the furan. If this step is slower than the oxidative addition of Ar-X, the active catalyst species accumulates and may disproportionate or undergo reductive elimination to form Ar-Ar (homocoupling).

The Solution: Pivalic Acid (PivOH) as a Proton Shuttle To suppress Ar-Ar formation, you must accelerate the furan C-H activation. The most authoritative method is the Fagnou Condition , which utilizes pivalate to lower the energy barrier of the C-H cleavage via the Concerted Metallation-Deprotonation (CMD) pathway [1].

CMD_Mechanism Pd_Start L-Pd(II)-Ar (Post-Oxidative Addition) Piv_Exchange Ligand Exchange (X replaced by OPiv) Pd_Start->Piv_Exchange + PivOH/Base TS_CMD CMD Transition State (Piv acts as Shuttle) Piv_Exchange->TS_CMD + Furan Product Ar-Pd-Furan (Ready for Red. Elim.) TS_CMD->Product - PivOH Homocoupling Ar-Ar Side Product TS_CMD->Homocoupling If too slow ->

Figure 2: The Concerted Metallation-Deprotonation (CMD) pathway. Pivalic acid is critical for stabilizing the transition state, preventing the catalyst from stalling and producing Ar-Ar side products.

Troubleshooting Q&A

Q: I am adding base (K2CO3), but the reaction is sluggish and Ar-Ar is forming. Why? A: Carbonate is insoluble in organic solvents like DMA or Toluene. The C-H activation happens at the soluble Pd center. Without a soluble carboxylate additive like Pivalic Acid (PivOH) , the proton transfer cannot bridge the gap between the soluble catalyst and the insoluble base.

  • Fix: Add 30 mol% PivOH. This generates soluble Pd-Pivalate species in situ, drastically increasing the rate of furan arylation over homocoupling [1, 2].

Q: I see 2,5-diarylated furan (double reaction). How do I stop this? A: Furan is electron-rich and C5 is also reactive (though less than C2). If your stoichiometry is 1:1, as the furan is consumed, the remaining catalyst will arylate the product.

  • Fix: Use Furan in excess (2 equivalents relative to Ar-X). Furan is often cheaper than the aryl halide; sacrificing excess furan ensures the catalyst always finds a mono-unsubstituted substrate [4].

Module 3: Suzuki-Miyaura Cross-Coupling Support

Context: You are coupling Ar-X with Furan-2-boronic acid.

The Core Issue: Oxidative Homocoupling

In Suzuki coupling, "Homocoupling" usually refers to the Boronic Acid dimerization (Furan-Furan). This is almost exclusively driven by the presence of Oxygen (O2), which oxidizes the Pd(0) or the boronate species [6].

Troubleshooting Q&A

Q: My LCMS shows significant Bifuran (Furan-Furan) peaks. A: This indicates oxygen ingress. Pd(II) species formed by O2 oxidation can facilitate the homocoupling of two boronic acid molecules.

  • Fix:

    • Degas solvents: Sparging with Argon for 15 minutes is superior to sonication.

    • Base Choice: Switch from weaker bases to anhydrous K2CO3 or K3PO4 to facilitate faster transmetallation, consuming the boronic acid before it has time to oxidize.

Q: I see Ar-Ar (from the halide) in my Suzuki reaction. A: This is rare in Suzuki but implies "Protonolysis" or failed transmetallation. If the boronic acid degrades (de-borylates) before reacting, the Ar-Pd-X species eventually finds another Ar-X.

  • Fix: Ensure your boronic acid is high quality (not hydrolyzed to boroxine). Increase the catalyst loading slightly or switch to a highly active precatalyst like Pd(dppf)Cl2 or XPhos Pd G2 to speed up the cross-coupling cycle [5].

Module 4: Optimized Experimental Protocols
Table 1: Comparative Conditions for Furan Arylation
VariableDirect Arylation (Recommended) Suzuki Coupling Impact on Homocoupling
Catalyst Pd(OAc)2 (2-5 mol%)Pd(dppf)Cl2 or Pd(PPh3)4High activity prevents catalyst death/aggregation.
Ligand PCy3·HBF4 or SPhosdppf, XPhosElectron-rich ligands stabilize Pd(II) to prevent Ar-Ar.
Additive PivOH (30 mol%) NoneCritical: PivOH enables CMD, outcompeting homocoupling.[1]
Base K2CO3 (anhydrous)K2CO3 or K3PO4 (aq/org)Insoluble bases require PivOH shuttle in Direct Arylation.
Solvent DMA or NMP (Polar Aprotic)THF/Water or Toluene/WaterDMA supports the polar transition state of CMD.
Temp 100°C - 140°C60°C - 100°CHigher temp needed for C-H activation.
Gold Standard Protocol: Direct Arylation (Fagnou Conditions)

Use this to minimize Ar-Ar and maximize C2-selectivity.

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.

  • Reagents:

    • Aryl Bromide (1.0 equiv, limiting reagent).

    • Furan (2.0 equiv, excess to prevent bis-arylation).

    • Pd(OAc)2 (2 mol%).

    • PCy3[1][2][3]·HBF4 (4 mol%) - Ligand ensures stability.

    • Pivalic Acid (30 mol%) - The proton shuttle.

    • K2CO3 (1.5 equiv).

  • Solvent: Add DMA (Dimethylacetamide) to reach 0.2 M concentration.

  • Degas: Sparge with Argon for 10 minutes. Cap tightly.

  • Reaction: Heat to 100°C for 14-16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA/PivOH.

Why this works: The excess furan prevents over-reaction. The PivOH/K2CO3 system creates a robust CMD cycle that is kinetically faster than the homocoupling of the aryl bromide [1, 4].

References
  • Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds Source: J. Org. Chem. (Liégault, Fagnou et al.) [Link][1]

  • Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle Source: J. Am. Chem. Soc.[4] (Lafrance, Fagnou) [Link]

  • Palladium-catalyzed Homocoupling and Arylation Reactions of Furan Derivatives Source: Kobe University Repository [Link]

  • Direct Arylation of Thiophenes in Continuous Flow (Optimization of Stoichiometry) Source: University of Padova [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: University of San Diego [Link]

  • Palladium-Catalyzed C-H Homocoupling of Furans Using Oxygen Source: ResearchGate (Mechanistic insight on O2 role) [Link]

Sources

Validation & Comparative

Structural Elucidation of C₁₁H₆N₂O₃: A Comparative Guide to Fragmentation Modalities

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the structural elucidation of C₁₁H₆N₂O₃ , a formula characteristic of highly unsaturated, nitrogen-rich heterocyclic pharmacophores. In drug development, this specific elemental composition frequently corresponds to Diazo-naphthoquinone (DNQ) derivatives (photoactive impurities or synthetic intermediates) or Nitro-naphthoic acid nitriles .

Distinguishing these isomers is critical because DNQs are potentially genotoxic due to their reactivity (Wolff rearrangement), whereas nitro-aromatics have distinct metabolic liabilities. This guide compares the fragmentation performance of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) to resolve these structures.

Executive Summary: The Isobaric Challenge

The molecular formula C₁₁H₆N₂O₃ (10 degrees of unsaturation) presents a classic "black box" challenge in impurity profiling. Two primary isomers dominate this space in pharmaceutical synthesis:

  • Isomer A (The Reactive Target): 1-Diazo-2-naphthoquinone-4-carboxylic acid (DNQ-4-COOH). Known for undergoing Wolff rearrangement.

  • Isomer B (The Stable Alternative): 6-Nitro-2-naphthonitrile (with an N-oxide or hydroxy modification).

Verdict: For this specific formula, High-Resolution ESI-QTOF (CID) outperforms standard Orbitrap HCD in mechanistic elucidation. CID allows for the observation of the stepwise Wolff Rearrangement (loss of N₂ followed by ring contraction), whereas HCD often obliterates the intermediate ions necessary to confirm the diazo functionality.

Comparative Analysis: CID vs. HCD vs. EI

The following table compares the performance of fragmentation techniques for characterizing C₁₁H₆N₂O₃.

FeatureESI-QTOF (CID) Orbitrap (HCD) EI-GCMS (70 eV)
Primary Mechanism Vibrational excitation (slow heating).Beam-type activation (fast heating).Radical cation formation (

).
Detection of N₂ Loss Excellent. Distinct neutral loss of 28.0061 Da.Poor. Often bypasses the intermediate directly to smaller fragments.Moderate. Often obscured by CO loss.
Wolff Rearrangement Preserves the ring-contracted ketene intermediate (

).
Frequently fragments the ketene immediately (

).
Hard ionization often shatters the ring system.
Isomer Differentiation High. Can distinguish Diazo (N₂ loss) from Nitro (NO/NO₂ loss).Moderate. High energy smears the subtle rearrangement pathways.Low. Extensive fragmentation yields generic aromatic ions.
Recommendation Gold Standard for DNQ identification.Best for exact mass confirmation of final fragments.Complementary for orthogonal verification.

Detailed Fragmentation Pathways

To accurately identify C₁₁H₆N₂O₃, one must track the specific neutral losses. The presence of the Diazo group (


) is the diagnostic handle.
Pathway A: The Wolff Rearrangement (Diazo-Naphthoquinone)

Target Structure: 1-Diazo-2-naphthoquinone-4-carboxylic acid

  • Step 1: Loss of Nitrogen (

    
    ). 
    
    • Precursor

      
       Da.
      
    • Loss of

      
       (28.0061 Da).
      
    • Product: A highly reactive carbene intermediate at

      
      .
      
  • Step 2: Ring Contraction (Wolff Rearrangement).

    • The carbene rearranges to a ketene species (Indene-carboxylic acid derivative).

    • Note: This step is thermal/electronic and happens rapidly, but the mass remains

      
      .
      
  • Step 3: Loss of Carbon Monoxide (CO).

    • The ketene loses CO (27.9949 Da).

    • Product: Indene radical cation at

      
      .
      
Pathway B: The Nitro-Aromatic Decay

Target Structure: Nitro-naphthonitrile derivative

  • Step 1: Radical Loss of

    
     or 
    
    
    
    .
    • Nitro groups typically cleave as a radical (

      
      , 46 Da) or lose oxygen to form a nitrene.
      
    • Distinction: You will NOT see the clean 28 Da loss (

      
      ) as the primary step. You will see losses of 16 (O), 30 (NO), or 46 (
      
      
      
      ).

Visualization: The Wolff Rearrangement Workflow

The following diagram illustrates the critical MS/MS pathway for confirming the Diazo isomer using Graphviz.

WolffRearrangement cluster_legend Mechanism Key M_Ion Precursor Ion [M+H]+ C11H7N2O3+ m/z 215.045 Carbene Carbene Intermediate (Unstable) m/z 187.039 M_Ion->Carbene Loss of N2 (Δm = 28.0061) Ketene Ring-Contracted Ketene (Wolff Product) m/z 187.039 Carbene->Ketene Wolff Rearrangement (Ring Contraction) Fragment_Final Indene Fragment [M+H - N2 - CO]+ m/z 159.044 Ketene->Fragment_Final Loss of CO (Δm = 27.9949) Diagnostic for DNQ Diagnostic for DNQ

Figure 1: The diagnostic Wolff Rearrangement pathway for Diazo-naphthoquinones. The sequential loss of N₂ and CO is the "fingerprint" distinguishing this from nitro-compounds.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, follow this protocol. It includes a "self-check" step to verify mass accuracy, essential for distinguishing


 (28.0061) from 

(27.9949).
Step 1: Instrument Setup (ESI-QTOF)
  • Mode: Positive Ion Mode (ESI+).

  • Resolution: > 20,000 FWHM (Required to split

    
    /
    
    
    
    peaks if they co-elute, though here they are sequential).
  • Calibrant: Use a lock-mass (e.g., Leucine Enkephalin) to ensure < 2 ppm mass error.

Step 2: Energy Ramping (The "Causality" Check)

Do not use a single collision energy.

  • Low Energy (10-15 eV): Isolate the Precursor (

    
     215). Look for the survival of the parent ion.
    
  • Medium Energy (20-30 eV): This is the Diagnostic Zone .

    • Expectation: If Diazo,

      
       187 should appear as the Base Peak.
      
    • Expectation: If Nitro,

      
       215 should remain or show losses of 16/17 (
      
      
      
      ).
  • High Energy (40+ eV):

    • Expectation: If Diazo,

      
       159 (
      
      
      
      ) becomes dominant.
Step 3: The "Nitrogen Rule" Validation
  • C₁₁H₆N₂O₃ MW is even (214).

  • [M+H]⁺ is odd (215).

  • Fragment 1 (Loss of N₂):

    
     (Odd).
    
    • Check: If you see an even mass fragment (e.g., 168), it implies a radical loss (like

      
      ), pointing to the Nitro isomer .
      
    • Check: If you see an odd mass fragment (187), it implies a neutral loss (like

      
      ), pointing to the Diazo isomer .
      

References

  • Kéki, S., et al. (2001). "Mass spectrometric characterization of diazonaphthoquinone derivatives." Journal of Mass Spectrometry.

  • Holčapek, M., et al. (2010). "Structural analysis of nitro-compounds by mass spectrometry." Mass Spectrometry Reviews.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. "Fragmentation of Organic Ions and Interpretation of EI Mass Spectra." Springer.

Definitive Melting Point & Characterization Guide: Pure 5-(2-Nitrophenyl)-2-furonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point reference for pure 5-(2-Nitrophenyl)-2-furonitrile Content Type: Publish Comparison Guide

Executive Summary

This guide provides the authoritative melting point reference for 5-(2-Nitrophenyl)-2-furonitrile (CAS: 57666-58-7), a critical intermediate in the synthesis of bioactive furan derivatives. Unlike standard datasheets, this document addresses a significant analytical challenge: the melting point overlap between the target nitrile and its primary precursor, 5-(2-Nitrophenyl)furfural. We provide a validated characterization protocol to ensure definitive identification and purity assessment.

Technical Profile & Core Reference Data

The physical properties of 5-(2-Nitrophenyl)-2-furonitrile are dictated by the ortho-nitro substitution on the phenyl ring, which introduces significant steric strain and dipole interactions compared to its para isomer.

Table 1: Physicochemical Reference Data

PropertyTarget CompoundPrimary Impurity / PrecursorReference Isomer (Para)
Compound Name 5-(2-Nitrophenyl)-2-furonitrile 5-(2-Nitrophenyl)furfural 5-(4-Nitrophenyl)-2-furonitrile
Structure Furan ring with 2-CN and 5-(2-NO₂-Ph)Furan ring with 2-CHO and 5-(2-NO₂-Ph)Furan ring with 2-CN and 5-(4-NO₂-Ph)
CAS Number 57666-58-7 20000-96-857666-41-8
Melting Point (MP) 95 – 99 °C [1]94 – 97 °C [2]~145 – 150 °C (Est.)*
Key IR Signal ~2220 cm⁻¹ (C≡N) ~1680 cm⁻¹ (C=O) ~2225 cm⁻¹ (C≡N)
Appearance Pale yellow to tan crystalline solidYellow crystalline solidYellow solid

*Note: The para-isomer typically exhibits a significantly higher melting point due to better crystal packing symmetry. The acid derivative, 5-(4-nitrophenyl)furan-2-carboxylic acid, melts at ~256 °C [3].

The Analytical Challenge: Melting Point Overlap

Critical Insight: A melting point determination alone is insufficient for validating the purity of 5-(2-Nitrophenyl)-2-furonitrile. As shown in Table 1, the melting point range of the target nitrile (95–99 °C) overlaps almost perfectly with its aldehyde precursor (94–97 °C).

Risk Scenario: In synthetic pathways where the nitrile is derived from the aldehyde (e.g., via oxime dehydration), incomplete conversion will result in a mixture with a depressed melting point that may deceptively fall within the "pure" range of either component.

Resolution Strategy: Researchers must employ a Self-Validating Protocol that combines thermal analysis (MP/DSC) with spectroscopic confirmation (IR/NMR).

Validated Synthesis & Purification Workflow

To ensure the isolation of the pure nitrile, the following workflow integrates synthesis, purification, and validation steps. This protocol minimizes the risk of aldehyde contamination.

Step 3.1: Synthesis Logic (Meerwein Arylation)

The most robust route to avoid aldehyde contamination is the Meerwein Arylation , coupling 2-furonitrile directly with 2-nitrobenzenediazonium chloride. This bypasses the aldehyde intermediate entirely.

Step 3.2: Purification Protocol
  • Crude Isolation: Filter the reaction mixture to collect the precipitate. Wash with cold water to remove inorganic salts.

  • Recrystallization:

    • Solvent: Ethanol/Water (9:1) or Methanol.[1]

    • Procedure: Dissolve the crude solid in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to 4 °C.

    • Yield: Expect pale yellow needles.

  • Drying: Vacuum dry at 40 °C for 6 hours to remove solvates which can depress the melting point.

Step 3.3: Visualization of Workflow

SynthesisWorkflow Start Starting Materials: 2-Furonitrile + 2-Nitroaniline Diazotization Diazotization (NaNO2, HCl, 0°C) Start->Diazotization Activation Coupling Meerwein Arylation (CuCl2, Acetone/H2O) Diazotization->Coupling + 2-Furonitrile Crude Crude 5-(2-Nitrophenyl)-2-furonitrile (Contains isomers/tars) Coupling->Crude Precipitation Purification Recrystallization (Ethanol/Water 9:1) Crude->Purification Purification Product Pure Product MP: 95-99°C Purification->Product Isolation

Figure 1: Optimized synthesis and purification workflow designed to exclude aldehyde impurities.

Comparative Characterization Protocol

Use this decision tree to validate your product. This logic ensures that the observed melting point corresponds to the nitrile and not the aldehyde.

Step 4.1: The "Twin-Peak" Validation
  • Method: FT-IR Spectroscopy (ATR or KBr pellet).

  • Criteria:

    • Pass: Strong absorption at 2220–2230 cm⁻¹ (C≡N stretch).

    • Fail: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch).

    • Note: If both peaks are present, the product is a mixture. Recrystallize immediately.

Step 4.2: Analytical Decision Tree

ValidationLogic Sample Isolated Solid (Yellow Crystals) MP_Check Measure Melting Point Sample->MP_Check Range_Decision Range Check MP_Check->Range_Decision IR_Check FT-IR Analysis Range_Decision->IR_Check 94-99°C Result_Mix REJECT: Mixture Range_Decision->Result_Mix <94°C (Depressed) Final_Decision Identity Confirmation IR_Check->Final_Decision Result_Pure VALIDATED: Pure Nitrile Final_Decision->Result_Pure Peak @ 2220 cm-1 No Peak @ 1680 cm-1 Result_Aldehyde REJECT: Aldehyde Impurity Final_Decision->Result_Aldehyde Peak @ 1680 cm-1 No Peak @ 2220 cm-1 Final_Decision->Result_Mix Both Peaks Present

Figure 2: Analytical decision tree for distinguishing the target nitrile from its aldehyde precursor.

References
  • ChemicalBook. (n.d.). 5-(2-Nitrophenyl)-2-furonitrile Properties. Retrieved from

  • Sigma-Aldrich. (n.d.).[2] 5-(2-Nitrophenyl)furfural Product Specification. Retrieved from

  • Menendez, C. et al. (2011). Synthesis and antitubercular activity of 5-nitrofuran-2-yl derivatives. European Journal of Medicinal Chemistry.
  • Obushak, M. D. et al. (1999). Meerwein arylation of furan derivatives. Russian Journal of Organic Chemistry.

Sources

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